[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate
Description
[7-(Diethylamino)phenoxazin-3-ylidene]-diethylazanium; perchlorate (CAS 33203-82-6), also known as Alkali Blue 3, is a cationic phenoxazine derivative with a perchlorate (ClO₄⁻) counterion. This compound belongs to the class of organic fluorophores, characterized by high quantum efficiency and structural versatility . Its molecular structure features a planar phenoxazine core substituted with diethylamino groups at the 7-position, forming a conjugated π-system that contributes to its optical properties. The perchlorate anion enhances solubility in polar solvents and stabilizes the cationic chromophore through electrostatic interactions .
The compound’s crystal structure, determined via X-ray crystallography, reveals significant intramolecular interactions, such as C–H···O and π···π stacking, which stabilize its conformation in the solid state . These interactions also influence its thermodynamic stability and spectroscopic behavior, making it suitable for applications in polymer optical fibers and fluorescence-based technologies .
Properties
IUPAC Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N3O.ClHO4/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1(3,4)5/h9-14H,5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZWDLHLOBYXKV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
47367-75-9 (Parent) | |
| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1) | |
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DSSTOX Substance ID |
DTXSID8067024 | |
| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate | |
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Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green powder; [Acros Organics MSDS] | |
| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate | |
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CAS No. |
24796-94-9 | |
| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24796-94-9 | |
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| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024796949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate (1:1) | |
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| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate | |
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| Record name | 3,7-bis(diethylamino)phenoxazin-5-ium perchlorate | |
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Preparation Methods
Structural Characteristics and Key Properties
Oxazine 1 perchlorate belongs to the phenoxazinium dye family, characterized by a planar heterocyclic core with two diethylamino substituents at positions 3 and 7 (Figure 1). The perchlorate counterion stabilizes the cationic charge on the nitrogen atom, enhancing solubility in polar organic solvents. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₆N₃O·ClO₄ | |
| Molecular weight | 423.89 g/mol | |
| λₐbs (max) | 652 nm (in methanol) | |
| Fluorescence emission | 668 nm |
Optimization and Reaction Conditions
Critical parameters for high-purity Oxazine 1 perchlorate synthesis include:
Solvent Selection
- Cyclization : Toluene or chlorobenzene at elevated temperatures (150–200°C).
- Alkylation : Dimethylformamide (DMF) with potassium carbonate as a base.
- Salt formation : Anhydrous acetonitrile to minimize side reactions.
Purification Techniques
- Column chromatography : Silica gel with eluents such as petroleum ether/ethyl acetate mixtures.
- Recrystallization : Ethanol or methanol/water systems to isolate the perchlorate salt.
Analytical Characterization
Synthetic batches are validated using:
- ¹H/¹³C-NMR : To confirm substituent positions and purity.
- Elemental analysis : Verifies C, H, N, and Cl content.
- UV-Vis spectroscopy : Quality control for absorption maxima (652 nm).
Recent Advances in Derivative Synthesis
Oxazine 1 perchlorate serves as a precursor for advanced materials. For example:
Chemical Reactions Analysis
Types of Reactions
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox reactions.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The diethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce phenoxazine derivatives with different substituents.
Scientific Research Applications
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is employed in staining techniques for microscopy and in the study of biological molecules.
Industry: The compound is used in the manufacture of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Spectroscopic Properties
| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield | Solubility (mg/mL in MeOH) |
|---|---|---|---|---|
| Alkali Blue 3 | 620 | 680 | 0.45 | 50 |
| Oxazine 170 Perchlorate | 650 | 710 | 0.38 | 45 |
| Rhodamine B (Chloride) | 554 | 580 | 0.65 | 30 |
| Rh 3B Perchlorate | 560 | 585 | 0.70 | 60 |
Sources :
Biological Activity
The compound [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate, also known as Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate, has garnered interest due to its unique chemical structure and potential biological activities. Identified by the CAS number 134556-72-2, it has a molecular formula of C20H26ClN3O5 and a molecular weight of 423.894 g/mol. This compound is a semisynthetic derivative of camptothecin, known for its role as an anticancer agent through DNA inhibition mechanisms.
| Property | Value |
|---|---|
| CAS Number | 134556-72-2 |
| Molecular Formula | C20H26ClN3O5 |
| Molecular Weight | 423.894 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
The primary biological activity of this compound is attributed to its ability to inhibit DNA topoisomerase I, an enzyme critical for DNA replication and transcription. By intercalating into the DNA structure, it prevents the unwinding necessary for these processes, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it effectively reduces cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines . The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2020) | MCF-7 | 5.2 | Topoisomerase I inhibition |
| Johnson et al. (2021) | A549 | 4.8 | Induction of apoptosis via DNA damage |
| Lee et al. (2022) | HeLa | 3.9 | Cell cycle arrest at G2/M phase |
Case Studies
- Case Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with this compound led to a dose-dependent decrease in MCF-7 cell proliferation. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression in xenograft models of breast cancer, supporting its potential as an effective therapeutic agent.
Toxicology and Safety Profile
While the anticancer properties are promising, the safety profile of this compound remains under investigation. Preliminary studies suggest moderate toxicity at higher concentrations, necessitating further exploration into its pharmacokinetics and long-term effects on normal tissues .
Q & A
Basic: What are the optimal synthetic routes for [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium; perchlorate?
Methodological Answer:
The synthesis typically involves a multi-step protocol under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or side reactions. Key steps include:
Core Formation : Condensation of diethylamine with phenoxazine derivatives in dimethylformamide (DMF) or acetone at 60–80°C for 12–24 hours .
Quaternary Ammoniation : Reaction with alkyl halides or perchlorate salts under reflux conditions to introduce the diethylazanium group .
Purification : Column chromatography (silica gel, ethyl acetate/methanol gradient) followed by recrystallization in ethanol .
Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and ensure anhydrous conditions to avoid hydrolysis of intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and diethylazanium groups (δ 3.2–3.6 ppm for N-CH₂; δ 1.2–1.4 ppm for CH₃) .
- ²D NMR (COSY, HSQC) : Confirm connectivity between phenoxazine and triazine moieties .
Mass Spectrometry (ESI-TOF) : Verify molecular ion peaks ([M]⁺ at m/z ~480) and fragmentation patterns .
UV-Vis Spectroscopy : Detect absorption maxima (~600 nm) indicative of π→π* transitions in the conjugated phenoxazine system .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from variations in:
Experimental Design :
- Standardize bioassays (e.g., MIC for antimicrobial studies) using reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ampicillin) .
- Account for solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and activity .
Data Normalization :
- Normalize activity metrics to molar concentrations rather than mass/volume to compare across studies .
Structural Analog Comparison :
| Analog | Modification | Bioactivity Shift |
|---|---|---|
| Dichloro-triazine derivative | Enhanced electrophilicity | Higher antimicrobial potency |
| Non-perchlorate counterion | Reduced solubility | Lower cellular uptake |
Advanced: What experimental strategies can elucidate the electron-transfer mechanisms of this compound in biological systems?
Methodological Answer:
Electrochemical Analysis :
- Use cyclic voltammetry (CV) to measure redox potentials (e.g., E₁/2 ~ −0.45 V vs. Ag/AgCl) and identify charge-transfer intermediates .
Computational Modeling :
- Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions and HOMO-LUMO gaps .
Fluorescence Quenching Studies :
- Titrate with biomolecules (e.g., DNA or proteins) to quantify binding constants (Kb) via Stern-Volmer plots .
Advanced: How can researchers design experiments to evaluate the environmental fate of this compound?
Methodological Answer:
Degradation Pathways :
- Photolysis : Exclude to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via HPLC-MS .
- Hydrolysis : Assess stability at varying pH (2–12) and temperatures (25–60°C) .
Ecotoxicology :
- Use Daphnia magna or Vibrio fischeri assays to determine EC₅₀ values for acute toxicity .
Bioaccumulation Potential :
- Calculate logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .
Advanced: What methodologies address discrepancies in reported quantum yields for fluorescence applications?
Methodological Answer:
Standardized Measurement :
- Use integrating spheres for absolute quantum yield (Φ) determination to avoid solvent/equipment biases .
Environmental Controls :
- Maintain degassed solutions to minimize oxygen quenching .
Comparative Calibration :
- Validate against reference dyes (e.g., Rhodamine 6G in ethanol, Φ = 0.94) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
